molecular formula C12H15N3 B11926200 2-(1-Benzyl-3-pyrazolyl)ethylamine

2-(1-Benzyl-3-pyrazolyl)ethylamine

Cat. No.: B11926200
M. Wt: 201.27 g/mol
InChI Key: IOXNNMOAKJMMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzyl-3-pyrazolyl)ethylamine is a chemical compound supplied for laboratory research use. The compound is available in different forms, including a free base and a dihydrochloride salt. The dihydrochloride salt has the empirical formula C12H17Cl2N3 and a molar mass of 274.19 g/mol . It is characterized by a high purity of ≥95% . The CAS number for the dihydrochloride salt is 2006278-20-0, while the free base form is associated with CAS number 1824357-78-9 . Compounds featuring the benzyl-pyrazole scaffold are of significant interest in medicinal chemistry research. Scientific literature indicates that structurally related N-benzyl pyrazole derivatives are investigated for their potential as core structures in developing new bioactive molecules . For instance, some N-benzyl pyrazole analogs have been explored as autophagy modulators with antiproliferative activity in cancer cell lines, while others have been synthesized and evaluated as kinase inhibitors . Furthermore, similar pyrazole-based compounds have been patented for potential use as guanylate cyclase stimulators, suggesting a range of potential pharmacological research applications . This makes this compound a valuable building block for researchers in drug discovery and chemical biology who are synthesizing and studying novel heterocyclic compounds. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-benzylpyrazol-3-yl)ethanamine

InChI

InChI=1S/C12H15N3/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2

InChI Key

IOXNNMOAKJMMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1 Benzyl 3 Pyrazolyl Ethylamine and Analogs

Strategic Approaches to Pyrazole (B372694) and Pyrazoline Ring Construction

The formation of the pyrazole or its partially saturated pyrazoline precursor is the critical step in the synthesis of this class of compounds. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions (e.g., Chalcones with Hydrazines, 1,3-Dicarbonyl Compounds)

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, traditionally involving the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.

A widely used method involves the reaction of chalcones (α,β-unsaturated ketones) with hydrazines. thepharmajournal.comacs.orgnih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to form a pyrazoline. nih.govresearchgate.net The resulting pyrazoline can then be oxidized to the aromatic pyrazole. researchgate.netmdpi.com The reaction conditions can be varied, with some syntheses occurring in ethanol (B145695) under reflux, sometimes with the addition of acetic acid. acs.orgnih.gov

The reaction of 1,3-dicarbonyl compounds with hydrazines, known as the Knorr pyrazole synthesis, is a classic and efficient method for constructing the pyrazole ring. nih.govjk-sci.comyoutube.com This approach is versatile, allowing for the synthesis of polysubstituted pyrazoles. nih.gov The reaction can be catalyzed by acids and has been adapted to greener protocols using catalysts like nano-ZnO. nih.govjk-sci.com One challenge with unsymmetrical 1,3-dicarbonyls and substituted hydrazines is the potential formation of regioisomers. nih.govnih.gov

Starting MaterialsKey FeaturesResulting Product
Chalcones and HydrazinesForms pyrazoline intermediate, which can be oxidized to pyrazole. researchgate.netmdpi.comPyrazolines/Pyrazoles
1,3-Dicarbonyl Compounds and HydrazinesClassic Knorr synthesis, versatile for polysubstituted pyrazoles. nih.govjk-sci.comPyrazoles

1,3-Dipolar Cycloaddition Protocols (e.g., Diazocarbonyl Compounds with Alkynes)

1,3-Dipolar cycloaddition reactions offer a powerful and often regioselective route to pyrazoles. A common strategy involves the reaction of a diazo compound, acting as the 1,3-dipole, with an alkyne or an alkyne equivalent. nih.govlongdom.org

The reaction of diazocarbonyl compounds , such as ethyl diazoacetate, with alkynes can be performed under thermal, solvent-free conditions to produce pyrazoles in high yields. rsc.org This method avoids the need for a catalyst. rsc.org The regioselectivity of the cycloaddition can be an issue, sometimes leading to a mixture of isomers. nih.gov However, in some cases, the reaction can be highly regioselective, especially when using alkyne surrogates like α-bromocinnamaldehyde, which undergo in situ elimination. nih.gov Intramolecular versions of this reaction, using alkyne-tethered N-tosylhydrazones, provide access to fused polycyclic pyrazoles. researchgate.net

DipoleDipolarophileKey FeaturesResulting Product
Diazocarbonyl CompoundsAlkynesCan be performed catalyst-free; potential for regioisomeric mixtures. nih.govrsc.orgPyrazoles
Nitrile IminesAlkyne SurrogatesHighly regioselective; avoids issues with alkyne preparation. nih.govTetrasubstituted Pyrazoles
Alkyne-tethered Tosylhydrazones(intramolecular)Transition-metal-free access to fused polycyclic pyrazoles. researchgate.netFused Polycyclic Pyrazoles

Oxidative Cyclization Techniques (e.g., Aerobic Oxidation of Hydrazones)

Oxidative cyclization methods provide an alternative pathway to pyrazoles, often starting from hydrazone precursors. These reactions typically involve the formation of a radical intermediate followed by cyclization.

A mild and convenient method involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction proceeds through the formation of a hydrazonyl radical, which then cyclizes. Another approach is the electrosynthetic oxidative cyclization of hydrazones, which offers a route to valuable compounds under mild and safe conditions. beilstein-journals.orgnih.gov This can involve an initial single-electron transfer (SET) anodic oxidation of the hydrazone to form a radical cation, which then undergoes cyclization. beilstein-journals.org

Multicomponent Synthesis Pathways

Multicomponent reactions (MCRs) have gained significant attention for the synthesis of pyrazoles due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. longdom.orgmdpi.com These reactions combine three or more starting materials in a one-pot process.

Various MCRs have been developed for pyrazole synthesis. For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride can produce polyfunctionally substituted pyrazoles. longdom.org Four-component reactions, such as the combination of ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, and malononitrile, can yield complex pyranopyrazole derivatives, often facilitated by ultrasound or microwave irradiation. nih.gov Copper-catalyzed three-component reactions of enaminones, hydrazine, and aryl halides have also been used to synthesize 1,3-substituted pyrazoles. nih.gov

Targeted Synthesis of 2-(1-Benzyl-3-pyrazolyl)ethylamine and its Immediate Precursors

While general pyrazole syntheses provide the core scaffold, the specific synthesis of this compound requires a strategy that allows for the introduction of the benzyl (B1604629) group at the N1 position and the ethylamine (B1201723) side chain at the C3 position.

A plausible synthetic route would involve the initial construction of a 3-substituted pyrazole precursor, which can then be elaborated to the final product. For instance, a 3-(cyanomethyl)pyrazole or a 3-(nitroethyl)pyrazole could serve as a key intermediate. The N-benzylation could be achieved by reacting the pyrazole precursor with benzyl halide in the presence of a base. The cyano or nitro group could then be reduced to the corresponding amine to yield the target compound.

Alternatively, a precursor such as 1-benzyl-1H-pyrazol-3-amine is commercially available and could serve as a starting point for introducing the ethylamine side chain. bldpharm.com

Derivatization and Functionalization Strategies for Enhanced Molecular Diversity

The pyrazole core is a versatile scaffold that can be readily derivatized to create a library of analogs with diverse functionalities. Chemical synthesis allows for the conversion of simple substances into more complex compounds through controlled reactions. chemscene.com

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be functionalized with various alkyl or aryl groups, as seen in the benzylation to form the title compound. nih.gov

Substitution at Carbon Atoms: The carbon atoms of the pyrazole ring can be functionalized through various reactions. For example, Vilsmeier-Haack reactions can introduce formyl groups, which can then be used in further transformations. arkat-usa.org

Condensation Reactions: Pyrazole-containing aldehydes or ketones can undergo condensation reactions with a variety of reagents to build more complex structures. researchgate.net

Click Chemistry: The use of pyrazole-containing azides or alkynes in 1,3-dipolar cycloaddition reactions with corresponding partners provides a powerful tool for creating hybrid molecules, such as pyrazole-triazole hybrids. arkat-usa.org

These derivatization strategies are crucial for exploring the structure-activity relationships of pyrazole-based compounds in various applications.

Comprehensive Spectroscopic and Crystallographic Characterization Methodologies

The structural confirmation of this compound and its derivatives relies on a combination of powerful analytical techniques. These methods not only verify the presence of the desired molecular structure but also provide detailed insights into the electronic environment of individual atoms and their spatial arrangement.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Benzyl CH₂~5.3Singlet
Aromatic CH (Benzyl)7.2 - 7.4Multiplet
Pyrazole CH (C4-H)~6.2Doublet
Pyrazole CH (C5-H)~7.5Doublet
Ethylamine CH₂ (α to pyrazole)~2.8Triplet
Ethylamine CH₂ (β to pyrazole)~3.0Triplet
Amine NH₂VariableBroad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
Benzyl CH₂~55
Aromatic C (Benzyl)127 - 137
Pyrazole C3~150
Pyrazole C4~105
Pyrazole C5~140
Ethylamine C (α to pyrazole)~30
Ethylamine C (β to pyrazole)~40

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns. For this compound, a high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M+H]⁺) corresponding to its molecular formula, C₁₂H₁₅N₃, at approximately m/z 202.13. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the ethylamine side chain, providing further structural confirmation.

Table 3: Representative Crystallographic Data for a Substituted N-Benzyl Pyrazole Analog

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.7
Z4
Data is representative and based on known pyrazole structures.

The collective data from these spectroscopic and crystallographic methods provides an unequivocal and comprehensive characterization of this compound and its analogs, ensuring the structural integrity and purity of these compounds for further investigation.

Exploration of Biological Activities and Mechanisms of Action

Assessment of Pharmacological Potential of Pyrazole (B372694) and Pyrazoline Derivatives (Contextual)

While the pharmacological potential of the pyrazole and pyrazoline class of compounds is vast, there is no specific research available for 2-(1-Benzyl-3-pyrazolyl)ethylamine to be included in this assessment.

Investigations into Antimicrobial and Antifungal Modalities

No studies detailing the antimicrobial or antifungal properties of this compound have been identified.

Studies on Antineoplastic and Antiproliferative Effects

There are no available research findings on the antineoplastic or antiproliferative effects of this compound.

Anti-inflammatory and Analgesic Research

Scientific literature lacks any specific research into the anti-inflammatory or analgesic potential of this compound.

Diverse Biological Target Exploration (e.g., Antidiabetic, Antileishmanial, Antiviral, Neuroprotective)

Exploratory studies into other potential biological activities, such as antidiabetic, antileishmanial, antiviral, or neuroprotective effects, have not been conducted for this compound.

Molecular Target Identification and Validation

Due to the absence of biological activity studies, there has been no identification or validation of molecular targets for this compound.

Enzyme Inhibition Studies and Kinetic Analysis (e.g., NAPE-PLD, Topoisomerase IIα, InhA, COX, α-Glucosidase, α-Amylase)

There are no published enzyme inhibition studies or kinetic analyses for this compound against key enzymes such as NAPE-PLD, Topoisomerase IIα, InhA, COX, α-Glucosidase, or α-Amylase.

Receptor Binding and Signaling Pathway Modulation

The pyrazole scaffold is a versatile platform that has been incorporated into ligands for various receptors. The biological activity of this compound and its analogs is largely defined by their interactions with nicotinic cholinergic receptors, sigma receptors, and cannabinoid receptors.

Nicotinic Cholinergic Receptors (nAChRs) While direct studies on this compound are limited, related structures containing bicyclic amines have been developed as selective agonists for the α7 neuronal nicotinic acetylcholine (B1216132) receptor, indicating that related scaffolds can interact with this receptor class. nih.gov The α7 nAChR is a target for treating cognitive deficits, suggesting a potential area for exploration with pyrazole-based compounds. nih.gov

Sigma Receptors (σR) A significant area of research for pyrazole derivatives is their interaction with sigma receptors (σR), which are implicated in various neurological conditions. Patents and studies have described pyrazole derivatives that are potent and selective inhibitors of sigma receptors. google.comwipo.int Specifically, compounds featuring a pyrazole ring substituted at position 3 with an alkylamine chain show notable pharmacological activity towards these receptors. google.com Structurally related compounds containing a benzyl-piperidine motif linked to a heterocyclic core have demonstrated high affinity for the σ1 receptor subtype, with Ki values in the low nanomolar range. nih.gov While some sigma receptor ligands have shown promise as antiprion agents, research suggests this specific activity may occur independently of direct sigma receptor binding. nih.gov

Cannabinoid Receptors (CBRs) The pyrazole core is a well-established scaffold for ligands targeting cannabinoid receptors CB1 and CB2. mdpi.com Famous antagonists like rimonabant (B1662492) are based on a 1,5-diarylpyrazole structure. jbclinpharm.orgresearchgate.net For certain tricyclic pyrazole analogs, the presence of an N1-benzyl group, as seen in this compound, has been identified as a key pharmacophoric element for interaction with the CB2 receptor. mdpi.com Furthermore, other 1,3-disubstituted pyrazole compounds have been developed as potent partial agonists of cannabinoid receptors, highlighting the tunability of this chemical class for CBR modulation. nih.gov

Interactions with Cellular Macromolecules

Nucleic Acids Beyond membrane-bound receptors, certain pyrazole derivatives have been shown to interact directly with nucleic acids, a mechanism often associated with anticancer activity. nih.govjst.go.jp The planar nature of the pyrazole ring system can facilitate binding to DNA, potentially through intercalation between base pairs or by fitting into the minor groove. nih.gov Studies on polysubstituted pyrazole derivatives have demonstrated their ability to bind to DNA, and this interaction is considered a key part of their antitumor effects. nih.govjst.go.jp The pyrazole nucleus itself is thought to contribute significantly to the molecule's ability to incorporate into DNA. jst.go.jp

Structure-Activity Relationship (SAR) Elucidation for this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. Research has shown that even minor modifications to the this compound scaffold can significantly alter its biological profile. nih.govnih.gov

N1-Position Substitution : The benzyl (B1604629) group at the N1 position is a key feature. In some series, this group is critical for affinity, such as in certain cannabinoid receptor ligands where it is a known pharmacophoric element for CB2 interaction. mdpi.com In other contexts, this position is explored for further modifications to modulate activity and selectivity. nih.gov

C3-Position Substitution : The ethylamine (B1201723) side chain at the C3 position is a primary determinant of activity, particularly for sigma receptor ligands where an alkylamine chain is a characteristic feature of inhibitors. google.com

Ring Substitutions : Adding various substituents to the pyrazole or benzyl rings can fine-tune the compound's electronic and steric properties, enhancing efficacy. For instance, in a series of pyrazole-based CB1 antagonists, substitutions on the phenyl rings at the C1 and C5 positions were critical for high affinity and selectivity. researchgate.net

The following interactive table summarizes key SAR findings for related pyrazole analogs.

Analog Class/Modification Target Key Structural Feature/Modification Impact on Activity Reference(s)
Tricyclic PyrazolesCannabinoid Receptor 2 (CB2)N1-benzyl groupConsidered a key pharmacophoric element for CB2 interaction. mdpi.com
Pyrazole-based Meprin InhibitorsMeprin α/βIntroduction of a benzyl moiety at N1The modification was well-tolerated, maintaining inhibitory activity. nih.gov
Pyrazole DerivativesSigma Receptors (σR)Alkylamine chain at C3 positionA characteristic feature for selective sigma receptor inhibitors. google.com
Antitumor PyrazolesDNAPolysubstituted pyrazole ringAppropriate substitution significantly enhances anticancer efficacy. nih.govnih.gov
1,3,5-Triphenyl PyrazolesDNACationic side chainsPositive charges can increase DNA binding affinity and anticancer activity. jst.go.jp

Mechanistic Investigations at the Molecular and Cellular Levels

The biological effects of this compound analogs are the result of complex molecular and cellular events that occur downstream of the initial molecular interaction. For pyrazole derivatives identified as potential anticancer agents, their mechanism often involves the disruption of fundamental cellular processes. nih.govnih.gov

Compounds that bind to DNA can trigger cascades leading to cell cycle arrest and programmed cell death (apoptosis). nih.gov The interaction with the DNA helix can physically obstruct the machinery responsible for replication and transcription, leading to cellular stress and the activation of apoptotic pathways. While the specific downstream signaling for this compound itself is not fully elucidated in the provided context, the general mechanism for DNA-binding pyrazoles involves inducing cytotoxicity and apoptosis in cancer cells. nih.govnih.gov

Computational Chemistry and Cheminformatics in Pyrazole Research

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrazole (B372694) research, docking studies are instrumental in understanding how pyrazole derivatives interact with biological targets such as enzymes and receptors. For instance, studies on various pyrazole derivatives have utilized molecular docking to investigate their binding modes and affinities with specific protein targets. This approach helps in elucidating the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the biological activity of these compounds. While no specific docking studies for 2-(1-Benzyl-3-pyrazolyl)ethylamine were identified, this technique would be a primary step in investigating its potential biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic properties of pyrazole derivatives. These methods provide insights into the molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the reactivity and stability of the compounds. DFT studies on pyrazole analogs have been used to calculate various molecular properties, offering a deep understanding of their electronic characteristics. Although specific DFT data for this compound is not available, such calculations would be essential to characterize its electronic properties.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. In pyrazole research, MD simulations are used to explore the conformational landscape of pyrazole derivatives and to study the stability of ligand-protein complexes identified through molecular docking. These simulations can provide detailed information on the flexibility of the ligand and the protein, as well as the dynamics of their interactions. For pyrazole-containing imide derivatives, molecular dynamics simulations have been performed to explore their most likely binding modes with protein targets. This methodology would be invaluable in assessing the conformational preferences and binding stability of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. In the field of pyrazole research, QSAR models have been developed to predict the biological activities of various pyrazole derivatives, such as their antimicrobial or anticancer properties. These models are built using calculated molecular descriptors and experimentally determined biological data. While no QSAR studies specifically including this compound were found, this approach is a cornerstone for the rational design of new pyrazole-based compounds with desired biological activities. journal-academia.comnih.govnih.govijsdr.orgacs.org

Coordination Chemistry and Material Science Applications

2-(1-Benzyl-3-pyrazolyl)ethylamine as a Ligand in Metal Complex Synthesis

The synthesis of metal complexes using pyrazolyl-amine ligands, such as this compound, is a cornerstone of modern organometallic research. These ligands act as chelating agents, binding to a metal center through the nitrogen atoms of both the pyrazole (B372694) ring and the ethylamine (B1201723) side chain. The benzyl (B1604629) group attached to the pyrazole ring provides specific steric and electronic characteristics that influence the geometry and reactivity of the resulting metal complex.

The general synthetic route involves the reaction of the pyrazolyl-amine ligand with a suitable metal salt in an appropriate solvent. For instance, cobalt(II) and nickel(II) complexes have been successfully prepared by reacting (pyrazolyl)amine ligands with CoCl₂ or [NiBr₂(DME)] (DME = 1,2-dimethoxyethane). researchgate.net Research has detailed the synthesis of various pyrazolyl complexes with transition metals like iron(II), cobalt(II), nickel(II), and palladium(II). ug.edu.gh

Design and Characterization of Pyrazolyl-Amine Ligands for Catalytic Systems

The design of pyrazolyl-amine ligands is a strategic process aimed at creating tailored catalytic systems. The versatility of the pyrazole scaffold allows for systematic modifications to fine-tune the ligand's properties. nih.gov Key design parameters include:

Substituents on the Pyrazole Ring: Introducing different groups (e.g., methyl, phenyl, tert-butyl) at various positions on the pyrazole ring alters the steric bulk and electron-donating ability of the ligand. mdpi.com This, in turn, influences the accessibility of the metal center for substrate coordination and the electronic environment of the active site, which can impact catalytic activity and selectivity. researchgate.netmdpi.com

The Amine Side Chain: The length and substitution pattern of the ethylamine chain can be modified to change the bite angle and flexibility of the chelate ring formed upon coordination to a metal. uab.cat

The N1-Substituent: The benzyl group in this compound is a critical design element, providing significant steric influence that can help stabilize the metal complex and create a specific pocket around the active site.

Characterization of these ligands and their metal complexes is crucial for understanding their structure-activity relationships. Standard techniques include:

Characterization TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Provides detailed information about the molecular structure and purity of the ligand and its complexes in solution. 1H, 13C, and (where applicable) 31P NMR are commonly used. nih.govresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy Used to identify characteristic functional groups and to confirm the coordination of the ligand to the metal center by observing shifts in vibrational frequencies. nih.govnih.gov
Single-Crystal X-ray Diffraction Offers precise information on the solid-state structure, including bond lengths, angles, coordination geometry, and intermolecular interactions. uab.cat
Elemental Analysis Confirms the empirical formula and purity of the synthesized compounds. nih.gov

Through such detailed design and characterization, researchers can develop a deeper understanding of how ligand architecture translates into catalytic performance. researchgate.net

Exploration of Metal-Pyrazole Complexes in Industrial Processes (e.g., Oligomerization Catalysis)

A significant application for metal complexes featuring pyrazolyl-amine ligands is in the field of olefin oligomerization, a process of major industrial importance for producing linear alpha-olefins. These olefins are valuable intermediates in the production of polymers, detergents, and lubricants. mdpi.com

Nickel(II) complexes, in particular, have been extensively studied as catalysts for ethylene (B1197577) oligomerization, a technology famously commercialized in the Shell Higher Olefin Process (SHOP). researchgate.net When activated with a co-catalyst, typically an aluminum alkyl compound like ethylaluminum dichloride (EtAlCl₂), these nickel-pyrazole complexes become highly active catalysts. ug.edu.gh

Research findings have highlighted several key aspects of their catalytic behavior:

Catalytic Activity: The activity of these systems can be exceptionally high. For instance, certain nickel complexes have demonstrated activities reaching up to 4329 kg of product per mole of Ni per hour. ug.edu.gh The steric and electronic properties dictated by the ligand substituents are a major factor controlling this activity. researchgate.netmdpi.com

Product Selectivity: The catalysts can be tuned to produce specific oligomers. Many systems show high selectivity for butenes, which are used in the production of linear low-density polyethylene (B3416737) (LLDPE). mdpi.com For example, one nickel catalyst produced a product stream containing 90% butenes. ug.edu.gh The ligand structure, including the presence of functional groups like hydroxyls, can influence the product distribution between butenes and higher oligomers like hexenes. ug.edu.gh

Reaction Conditions: The catalytic performance is highly dependent on reaction conditions such as temperature, pressure, and the choice of solvent and co-catalyst. researchgate.net

Side Reactions: In some cases, particularly when using aromatic solvents like toluene, a parallel reaction known as Friedel-Crafts alkylation can occur, where the oligomer products alkylate the solvent. ug.edu.ghresearchgate.net

The table below summarizes the performance of representative nickel-pyrazole catalyst systems in ethylene oligomerization.

Catalyst SystemCo-catalystActivity ( kg/mol Ni·h)SelectivityReference
Nickel(II) complex with [2-(3,5-dimethyl-pyrazol-1-yl)-ethanol]EtAlCl₂432957% Butenes, 43% Hexenes ug.edu.gh
Nickel(II) complex with [1-(2-chloro-ethyl)-3,5-dimethyl-1H-pyrazole]EtAlCl₂-90% Butenes, 10% Hexenes ug.edu.gh
Nickel(II) complex with Me at pyrazole positions 3 and 5-46,000 h⁻¹ (turnover frequency)92% Butenes mdpi.com
Bis(pyrazolyl) nickel(II) complex with sulfur bridge and Me groups-105,000 h⁻¹ (turnover frequency)98% Butenes (72% 1-butene) mdpi.com

These findings underscore the industrial potential of metal-pyrazole complexes and the importance of continued research into ligand design for optimizing catalytic processes. researchgate.netuj.ac.za

Polyoxometalate (POM)-Based Compounds Incorporating Pyrazolyl Moieties

Polyoxometalates (POMs) are a class of inorganic metal-oxo clusters, typically formed from early transition metals like molybdenum, tungsten, and vanadium. nih.govacs.org They possess unique properties, including high Lewis acidity and reversible redox behavior, making them attractive for applications in catalysis and materials science. nih.govacs.org The functionalization of POMs with organic molecules or coordination complexes, including those with pyrazolyl ligands, leads to the creation of organic-inorganic hybrid materials with synergistic properties. nih.govnih.govsciopen.com

These POM-based hybrids are broadly classified into two categories:

Class I: Hybrids where the interaction between the POM anion and the organic or metal-complex cation is electrostatic, involving hydrogen bonding or van der Waals forces. nih.gov

Class II: Hybrids featuring direct covalent bonds between the POM cluster and the organic or metal-complex unit. nih.gov

Research has demonstrated the successful synthesis of POM-supported copper(I)-pyrazole complexes. nih.govacs.org In one example, a {PW₁₂O₄₀}³⁻ Keggin-type POM was used to support a Cu(I)-pyrazole complex through coordinate covalent bonds from the POM's surface oxygen atoms to the copper centers. nih.govacs.org This interaction provides significant stabilization to the Cu(I) center, preventing its common oxidation to Cu(II). nih.govacs.org The POM acts as a robust, inorganic scaffold for the catalytically active metal-organic moiety.

The combination of pyrazolyl-containing units with POMs opens up possibilities for designing advanced functional materials. The pyrazolyl component can be tailored to introduce specific catalytic or recognition sites, while the POM provides a stable, well-defined inorganic framework with its own inherent electronic and reactive properties. nih.govsciopen.com

Future Perspectives and Interdisciplinary Research Directions

Development of Novel Synthetic Strategies for Structural Complexity

The synthesis of pyrazole (B372694) derivatives has evolved significantly, moving from classical condensation reactions to more sophisticated and efficient methodologies. epa.gov Future research on 2-(1-benzyl-3-pyrazolyl)ethylamine could focus on developing novel synthetic strategies to create more complex and structurally diverse analogs.

Modern synthetic approaches that could be explored include:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. ontosight.ai Applying MCRs to the synthesis of this compound analogs could rapidly generate a library of derivatives with diverse substitutions on the pyrazole ring and the ethylamine (B1201723) side chain.

Catalytic Methods: The use of metal catalysts, such as copper or silver, has been shown to be effective in the synthesis of substituted pyrazoles. smolecule.com Research into novel catalytic systems could lead to more selective and higher-yielding syntheses of complex derivatives of the target compound.

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds like pyrazoles. chemenu.com Exploring these methods for the derivatization of this compound could accelerate the discovery of new bioactive molecules.

These advanced synthetic strategies would enable the creation of a diverse library of analogs, which is crucial for exploring the structure-activity relationships and identifying lead compounds with improved therapeutic properties. epa.gov

Advanced Biological Screening and Target Validation Methodologies

To unlock the therapeutic potential of this compound and its future analogs, advanced biological screening and target validation methodologies are essential. The pyrazole nucleus is known to interact with a variety of biological targets, and identifying the specific targets of this compound is a key research objective. nih.govmdpi.com

Future screening approaches could include:

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds against a panel of biological targets. A library of this compound analogs could be screened to identify initial hits for various diseases, including cancer, inflammation, and infectious diseases. nih.gov

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. Designing an activity-based probe based on the this compound scaffold could help to elucidate its mechanism of action by identifying its direct binding partners in the proteome.

Phenotypic Screening: This approach involves testing compounds for their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. Phenotypic screening of this compound derivatives could uncover novel biological activities and therapeutic applications.

Once initial hits are identified, target validation studies, including genetic and proteomic approaches, would be necessary to confirm the role of the identified target in the observed biological effect.

Rational Design and Optimization of this compound Analogs

Following the identification of initial lead compounds from screening, rational design and optimization will be crucial to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This process relies heavily on computational chemistry and a deep understanding of structure-activity relationships (SAR).

Key aspects of the rational design process include:

Molecular Docking and Modeling: Computational docking studies can predict the binding mode of this compound analogs to their biological targets. This information can guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel analogs and prioritize their synthesis.

Pharmacophore Modeling: This technique identifies the essential structural features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound could guide the design of new analogs with diverse chemical scaffolds but similar biological activity.

Through iterative cycles of design, synthesis, and biological evaluation, the properties of the initial lead compounds can be fine-tuned to produce optimized drug candidates.

Cross-Disciplinary Applications in Chemical Biology, Diagnostics, and Beyond

The unique structural features of this compound make it a versatile scaffold for applications beyond traditional drug discovery.

Chemical Biology: As a chemical probe, derivatives of this compound could be used to study complex biological processes. For example, fluorescently labeled analogs could be used to visualize the localization and dynamics of their target proteins within living cells.

Diagnostics: Pyrazole-based compounds have the potential to be developed as diagnostic agents. For instance, a derivative of this compound that binds selectively to a biomarker of a particular disease could be labeled with a radioisotope for use in medical imaging techniques like Positron Emission Tomography (PET).

Materials Science: The pyrazole ring is also of interest in materials science. The coordination properties of the nitrogen atoms in the pyrazole ring could be exploited to create novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

The exploration of these cross-disciplinary applications will require collaboration between chemists, biologists, physicists, and materials scientists, highlighting the interdisciplinary nature of modern scientific research.

Q & A

Q. What are the key synthetic strategies for 2-(1-benzyl-3-pyrazolyl)ethylamine, and how do reaction parameters influence yield?

Synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by benzylation and ethylamine side-chain introduction. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 60–80°C) prevent side reactions during benzylation .
  • pH control : Basic conditions (pH 8–10) stabilize intermediates in amine coupling steps .
  • Reaction time : Extended times (12–24 hrs) improve purity but may risk decomposition . Methodological tip: Use HPLC to monitor intermediate formation and adjust conditions dynamically .

Q. How is structural confirmation of this compound achieved via spectroscopic methods?

  • NMR : 1^1H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and pyrazole protons (δ 6.5–7.0 ppm). 13^{13}C NMR confirms the ethylamine chain (δ 40–50 ppm for CH2_2 groups) .
  • IR : Stretching vibrations for N-H (3300–3500 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) validate the pyrazole core .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 215 for [M+H]+^+) confirm molecular weight .

Q. What preliminary biological assays are used to evaluate its activity?

  • Enzyme inhibition : Screen against kinases or oxidoreductases via fluorescence-based assays (IC50_{50} determination) .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthetic batches be resolved?

Contradictions often arise from:

  • Tautomerism in pyrazole : Use variable-temperature NMR to identify equilibrium shifts between 1H- and 2H-pyrazole forms .
  • Solvent artifacts : Compare spectra in deuterated DMSO vs. CDCl3_3 to isolate solvent-induced shifts .
  • Impurity profiling : Employ LC-MS to detect trace by-products (e.g., incomplete benzylation intermediates) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses with enzymes (e.g., cytochrome P450) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) .
  • QSAR : Corporate Hammett constants for substituents on the benzyl group to predict activity trends .

Q. How can reaction yields be optimized for scale-up without compromising purity?

  • Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps (higher selectivity with Pd/C) .
  • Flow chemistry : Reduces side reactions via controlled mixing and heat dissipation .
  • Crystallization protocols : Use anti-solvent addition (e.g., hexane) to isolate high-purity crystals .

Q. What strategies address low reproducibility in biological activity assays?

  • Buffer standardization : Maintain consistent pH (7.4) and ionic strength to minimize assay variability .
  • Metabolic stability testing : Pre-incubate with liver microsomes to identify degradation products that skew results .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Methodological Considerations

  • Data validation : Cross-reference synthetic yields, spectral data, and bioactivity across ≥3 independent trials .
  • Ethical compliance : Ensure all biological testing adheres to institutional guidelines for in vitro studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.